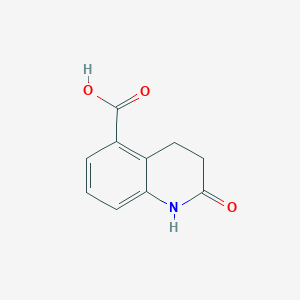

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

概要

説明

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound includes a quinoline core with a carboxylic acid group at the 5-position and a keto group at the 2-position, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones can lead to the formation of the desired quinoline derivative . Another method involves the use of phase-transfer catalysis (PTC) to facilitate the alkylation of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Cycloaddition Reactions

This compound participates in photochemical [4+2]-cycloadditions due to its conjugated dienophile-like system.

Key findings:

-

Chiral complexing agents (e.g., 1 ) enhance enantioselectivity via substrate association (K<sub>A</sub> = 589 M<sup>−1</sup> at 25°C) .

-

Pressure inversely affects enantiomeric excess (e.g., 68% ee at 0.1 MPa vs. 58% ee at 350 MPa) .

Hydrolysis and Esterification

The carboxylic acid group undergoes typical acid-base transformations, while the ketone enables functionalization.

Key findings:

-

Hydrolysis of ethyl esters (e.g., 2 → 4 ) proceeds via nucleophilic acyl substitution .

-

Hydrazine cyclization yields pyrazolidinone hybrids with IC<sub>50</sub> values <10 µM against breast cancer cells .

N-Dealkylative Cyclization

BF<sub>3</sub>·Et<sub>2</sub>O-mediated reactions enable redox-neutral ring expansion.

Key findings:

-

Hydride shift triggers N-debenzylation, forming stable boronate complexes (detected via <sup>11</sup>B NMR) .

-

Hydrolysis releases the free carboxylic acid without decarboxylation .

Functional Group Transformations

The ketone and carboxylic acid enable diverse derivatization.

Stability and Reactivity Trends

科学的研究の応用

Overview

THQCA has the molecular formula and features a bicyclic structure that contributes to its biological properties. The compound can be synthesized through multiple methods, including cyclization of aniline derivatives and other chemical transformations.

Chemistry

THQCA serves as a building block in synthesizing various heterocyclic compounds and peptidomimetics. Its structural versatility allows for modifications that lead to new compounds with enhanced properties.

Biology

Research indicates that THQCA exhibits potential antioxidant properties and acts as a corrosion inhibitor . Its biological activities have made it a subject of interest in studying its effects on cellular mechanisms.

Medicine

THQCA is being investigated for its therapeutic potential , particularly in treating neurodegenerative disorders and as an adjunct therapy in cancer treatment.

Anticancer Activity

Studies have shown that THQCA derivatives can inhibit NF-κB activity, which is crucial in cancer progression. For example:

| Compound | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| 6g | NCI-H23 | 0.70 |

| 5e | MDA-MB-231 | 1.40 |

| 6f | PC-3 | 0.90 |

These findings indicate significant cytotoxicity against various cancer cell lines, highlighting THQCA's potential as a chemotherapeutic agent.

Antimicrobial Activity

THQCA has demonstrated antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. Its derivatives have shown efficacy against specific pathogens, warranting further investigation.

Inhibition of NF-κB Activity

A study synthesized various THQCA derivatives to assess their ability to inhibit NF-κB signaling pathways. The most potent derivative (6g) exhibited significant inhibition compared to standard treatments, demonstrating its potential as an anti-inflammatory agent.

ABC Transporter Inhibition

Research focused on THQCA hybrids revealed their ability to inhibit the ABCG2 transporter, implicated in drug resistance in cancer cells. In vitro assays confirmed that certain hybrids effectively inhibited mitoxantrone efflux in HEK293 cells overexpressing ABCG2, enhancing the efficacy of chemotherapy.

作用機序

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

2-Oxo-1,2,3,4-tetrahydropyrimidine: Similar in structure but with a pyrimidine ring instead of a quinoline ring.

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Differing by the position of the carboxylic acid group.

4-Hydroxy-2-quinolones: Featuring a hydroxyl group instead of a keto group at the 2-position.

Uniqueness: 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

Overview

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities, which have been explored in various scientific studies. Its structure includes a quinoline core with a carboxylic acid group at the 5-position and a keto group at the 2-position, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interactions: It has been shown to interact with cholinesterases, enzymes responsible for the hydrolysis of acetylcholine. This interaction can inhibit cholinesterase activity, leading to increased levels of acetylcholine in neuronal synapses, which may have implications for neurodegenerative disorders such as Alzheimer's disease.

- Cellular Effects: The compound influences cell signaling pathways and gene expression. Its modulation of neurotransmission through cholinesterase inhibition suggests potential neuroprotective effects .

- Binding Mechanisms: The molecular mechanism involves binding interactions with target proteins and enzymes. The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity: Studies have reported its effectiveness against various pathogens. For instance, related compounds within the tetrahydroquinoline class have demonstrated significant antibiotic properties .

- Anticancer Properties: In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, one study evaluated its effect on MCF-7 breast cancer cells and found promising results in inhibiting cell proliferation .

- Neuroprotective Effects: The inhibition of cholinesterases suggests potential applications in treating neurodegenerative diseases. Research indicates that compounds with similar structures are being investigated for their ability to slow the progression of Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies: A study highlighted its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth effectively, supporting its potential as an antibiotic agent .

- Anticancer Activity: In a detailed investigation involving MCF-7 cells, the compound was tested for cytotoxicity using an MTT assay. Results indicated a dose-dependent decrease in cell viability, suggesting that it could serve as a lead compound for developing anticancer drugs .

- Neuroprotective Research: A study focusing on the inhibition of cholinesterases showed that this compound could enhance acetylcholine levels in neuronal cultures. This effect is particularly relevant for therapeutic strategies aimed at treating cognitive decline associated with neurodegenerative diseases .

Data Summary Table

特性

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBGMTCJGXSBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531413 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88371-29-3 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。